molecular formula C22H20Cl2N2O5S B3505802 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide

Cat. No.: B3505802
M. Wt: 495.4 g/mol
InChI Key: WEIKKQSJSXVXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N²-methylglycinamide is a sulfonamide derivative characterized by a glycinamide backbone substituted with a 3-chloro-4-methoxyphenyl sulfonyl group, a methyl group at the N² position, and a 5-chloro-2-phenoxyphenyl moiety. This compound’s structural complexity arises from its aromatic and sulfonamide functional groups, which are critical for its chemical reactivity and biological interactions. The 3-chloro-4-methoxyphenyl group enhances electron-withdrawing properties, while the phenoxyphenyl substituent contributes to hydrophobic interactions, making it a candidate for drug development targeting enzymes or receptors requiring such binding features .

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(5-chloro-2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O5S/c1-26(32(28,29)17-9-11-20(30-2)18(24)13-17)14-22(27)25-19-12-15(23)8-10-21(19)31-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIKKQSJSXVXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 5-chloro-2-phenoxyaniline in the presence of a base to form the sulfonamide.

    Introduction of the glycinamide moiety: The final step involves the reaction of the sulfonamide with N-methylglycine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous sulfonamide derivatives. Below is a detailed analysis, supported by data tables and research findings.

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include halogen substitutions, alkyl/aryl group modifications, and differences in sulfonamide linkages. These changes significantly influence physicochemical properties (e.g., solubility, logP) and biological activity (e.g., binding affinity, selectivity).

Compound Name Structural Features Unique Aspects Biological Activity/Applications Reference
N²-Benzyl-N²-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide Glycinamide backbone; benzyl and dimethylphenyl groups Benzyl substituent enhances lipophilicity Antibacterial activity via sulfonamide-protein interactions
N-Ethyl-N²-[(4-fluorophenyl)sulfonyl]-N²-(4-methoxyphenyl)glycinamide Ethyl group at N; fluorophenyl instead of chlorophenyl Fluorine increases electronegativity, altering reactivity Potential anti-inflammatory applications
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Simpler benzenesulfonamide structure; lacks glycinamide backbone Reduced steric hindrance Herbicidal and anti-malarial activity
N²-[(4-Chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)glycinamide 4-Chlorophenyl and methoxybenzyl groups Increased hydrophobicity from methoxybenzyl Enzyme inhibition (e.g., carbonic anhydrase)
Target Compound : N²-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N²-methylglycinamide 3-Chloro-4-methoxyphenyl and phenoxyphenyl groups Dual chloro substituents enhance binding specificity Under investigation for kinase inhibition and anticancer potential

Key Research Findings

  • Bioactivity: The target compound’s dual chloro substituents (3-chloro-4-methoxyphenyl and 5-chloro-2-phenoxyphenyl) improve binding specificity to hydrophobic enzyme pockets compared to mono-chloro analogues like N²-[(4-chlorophenyl)sulfonyl] derivatives .
  • Solubility: The phenoxyphenyl group reduces aqueous solubility (logP ~3.5) relative to compounds with polar substituents (e.g., hydroxy groups; logP ~2.8) .
  • Synthetic Feasibility : Multi-step synthesis involving sulfonylation and coupling reactions is required, similar to other glycinamide derivatives .

Pharmacological Profiles

  • Toxicity: Chlorinated aromatic rings may increase hepatotoxicity risks compared to non-halogenated analogues, as seen in preclinical studies of similar sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.